molecular formula C23H33ClN2O3 B10860342 Retezorogant CAS No. 1950570-48-5

Retezorogant

Numéro de catalogue: B10860342
Numéro CAS: 1950570-48-5
Poids moléculaire: 421.0 g/mol
Clé InChI: NVHZEOLMCJUIID-QHCPKHFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Retezorogant: is a retinoid-related orphan receptor gamma antagonist. It is a synthetic compound designed to inhibit the activity of retinoid-related orphan receptor gamma, which plays a crucial role in the regulation of immune responses and inflammation. This compound has garnered significant interest in scientific research due to its potential therapeutic applications in various diseases, including autoimmune disorders and cancer.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Retezorogant is synthesized through a multi-step organic synthesis processThe synthesis typically involves the use of reagents such as organolithium or organomagnesium compounds, which facilitate the formation of carbon-carbon bonds .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product. The use of advanced chemical engineering techniques and equipment is essential for efficient large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Retezorogant undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups present in this compound, potentially affecting its binding affinity to retinoid-related orphan receptor gamma.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, which can lead to the formation of derivatives with altered properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound with different functional groups.

Applications De Recherche Scientifique

Retezorogant has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of retinoid-related orphan receptor gamma in chemical reactions and molecular interactions.

    Biology: this compound is employed in biological studies to investigate its effects on immune cell function and inflammation.

    Medicine: The compound is being explored for its potential therapeutic applications in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as certain types of cancer.

    Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery research.

Mécanisme D'action

Retezorogant exerts its effects by binding to and inhibiting the activity of retinoid-related orphan receptor gamma. This receptor is involved in the regulation of gene expression related to immune responses and inflammation. By antagonizing this receptor, this compound can modulate the activity of immune cells, leading to reduced inflammation and altered immune responses. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokine production and the suppression of immune cell activation .

Comparaison Avec Des Composés Similaires

    SR2211: Another retinoid-related orphan receptor gamma antagonist with similar biological activity.

    GSK2981278: A compound that also targets retinoid-related orphan receptor gamma but has a different chemical structure.

    VTP-43742: An inhibitor of retinoid-related orphan receptor gamma with potential therapeutic applications in autoimmune diseases.

Uniqueness of Retezorogant: this compound is unique due to its specific chemical structure, which confers distinct binding properties and biological activity. Compared to other similar compounds, this compound may offer advantages in terms of potency, selectivity, and pharmacokinetic properties, making it a valuable tool in scientific research and drug development .

Propriétés

Numéro CAS

1950570-48-5

Formule moléculaire

C23H33ClN2O3

Poids moléculaire

421.0 g/mol

Nom IUPAC

3-[(6S)-6-[3-chloro-4-(3,3-dimethylbutyl)phenyl]-6-methyl-2-oxo-5-propan-2-yl-1H-pyrimidin-3-yl]propanoic acid

InChI

InChI=1S/C23H33ClN2O3/c1-15(2)18-14-26(12-10-20(27)28)21(29)25-23(18,6)17-8-7-16(19(24)13-17)9-11-22(3,4)5/h7-8,13-15H,9-12H2,1-6H3,(H,25,29)(H,27,28)/t23-/m0/s1

Clé InChI

NVHZEOLMCJUIID-QHCPKHFHSA-N

SMILES isomérique

CC(C)C1=CN(C(=O)N[C@@]1(C)C2=CC(=C(C=C2)CCC(C)(C)C)Cl)CCC(=O)O

SMILES canonique

CC(C)C1=CN(C(=O)NC1(C)C2=CC(=C(C=C2)CCC(C)(C)C)Cl)CCC(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.